Ethyl 1-(4-fluorophenyl)-4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(4-fluorophenyl)-4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 4-fluorophenyl group at position 1 and a naphthalen-2-ylsulfonyloxy substituent at position 3.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-naphthalen-2-ylsulfonyloxy-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O6S/c1-2-31-23(28)22-20(14-21(27)26(25-22)18-10-8-17(24)9-11-18)32-33(29,30)19-12-7-15-5-3-4-6-16(15)13-19/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMILHMULIFLBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluorophenyl)-4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Naphthalenesulfonyl Group: This step involves the sulfonylation of the pyridazine core using naphthalenesulfonyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorophenyl)-4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and naphthalenesulfonyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and various halogenating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(4-fluorophenyl)-4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the pyridazine family. It exhibits unique structural features, including a pyridazine ring, an ethyl carboxylate group, and a sulfonate ether linkage with a naphthalene moiety. The presence of the fluorophenyl group enhances its potential for biological activity, making it a subject of interest in medicinal chemistry.
Potential Applications
This compound has potential applications in various fields. Interaction studies focus on its binding affinity to biological targets and often utilize techniques to elucidate the compound's therapeutic potential and guide further development.
Structural Similarities
Several compounds share structural similarities with this compound. The compound is unique due to its specific combination of functional groups, particularly the naphthalene sulfonate, which imparts distinct chemical properties and enhances its biological activities compared to related compounds. This uniqueness positions it as a promising candidate for further research in medicinal chemistry and drug development.
Table of Compounds with Structural Similarities
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-Ethoxy-1-(4-fluorophenyl)-6-oxo-pyridazine | Contains ethoxy and fluorophenyl groups | Lacks naphthalene sulfonate |
| Ethyl 5-[1H-benzoimidazol-2-carbonyl]-4-hydroxy-pyridine | Different heterocyclic base | Exhibits distinct biological activities |
| N-(3-Fluoro)-phenol derivatives | Similar fluorinated phenol group | Varies in core structure |
Research Findings
Mechanism of Action
The mechanism of action of Ethyl 1-(4-fluorophenyl)-4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Key Observations:
Substituent Bulkiness : The naphthalen-2-ylsulfonyloxy group in the target compound is significantly bulkier than methyl, benzyloxy, or smaller aryl sulfonates (e.g., in ), likely reducing solubility in polar solvents but enhancing π-π stacking interactions in biological targets.
Methoxy or methyl groups (e.g., ) introduce electron-donating effects, which may stabilize resonance structures or reduce metabolic oxidation.
Thermal Stability : Higher melting points correlate with polar substituents (e.g., 220–223°C for hydroxyl-substituted compound 12d in ), whereas bulky hydrophobic groups (e.g., naphthalen-2-ylsulfonyloxy) may lower melting points due to disrupted crystal packing.
Biological Activity
Ethyl 1-(4-fluorophenyl)-4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- Ethyl group : Contributes to lipophilicity.
- 4-Fluorophenyl moiety : Imparts unique electronic properties.
- Naphthalenesulfonyl group : Enhances the compound's interaction with biological targets.
- Dihydropyridazine core : Aids in biological activity through structural conformation.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, a related compound demonstrated efficacy against the Yellow Fever Virus (YFV), suggesting potential antiviral applications for this class of compounds .
Anti-inflammatory Effects
Research has shown that related compounds possess anti-inflammatory properties. For example, ethyl derivatives have been screened for their ability to inhibit inflammatory pathways, revealing significant activity in reducing inflammation markers in vitro .
Antimicrobial Activity
The antimicrobial potential of similar sulfonamide derivatives has been documented. These compounds have shown effectiveness against various bacterial strains, indicating that this compound could also exhibit similar antimicrobial effects .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in viral replication and inflammation.
- Modulation of Signaling Pathways : The compound may interfere with specific signaling pathways that regulate immune responses and cellular proliferation.
Case Studies
Several studies have focused on the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing this compound, and what experimental conditions are critical for optimizing yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyridazine core via cyclization under reflux conditions (ethanol or THF, 60–80°C, 8–12 hours) .
- Step 2 : Sulfonylation of the hydroxyl group using naphthalene-2-sulfonyl chloride in dichloromethane with a base (e.g., triethylamine) at 0–5°C to prevent side reactions .
- Step 3 : Esterification with ethyl chloroformate in anhydrous DMF at room temperature .
- Critical Parameters : Temperature control (±2°C), stoichiometric ratios (1:1.2 for sulfonylation), and inert atmosphere (N₂/Ar) to avoid hydrolysis of intermediates .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., 4-fluorophenyl substituent at δ 7.2–7.5 ppm; naphthalene protons at δ 7.8–8.3 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 509.1 calculated for C₂₄H₁₈FNO₆S) .
- X-ray Crystallography : Resolves dihedral angles between the pyridazine ring and aromatic substituents (e.g., 85–90° for 4-fluorophenyl vs. naphthalene planes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
